3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde
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Overview
Description
3-Ethoxy-5-iodo-4-isopropylbenzaldehyde is a versatile small molecule scaffold with the molecular formula C12H15IO3. It is a benzaldehyde derivative characterized by the presence of ethoxy, iodo, and isopropyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-iodo-4-isopropylbenzaldehyde typically involves the iodination of a suitable benzaldehyde precursor followed by the introduction of ethoxy and isopropyl groups. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethoxy and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods: Industrial production of 3-ethoxy-5-iodo-4-isopropylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5-iodo-4-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions
Major Products:
Oxidation: 3-Ethoxy-5-iodo-4-isopropylbenzoic acid.
Reduction: 3-Ethoxy-5-iodo-4-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethoxy-5-iodo-4-isopropylbenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethoxy-5-iodo-4-isopropylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can enhance its reactivity and binding affinity to certain targets, while the ethoxy and isopropyl groups can influence its solubility and membrane permeability .
Comparison with Similar Compounds
- 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
- 3-Ethoxy-5-iodo-4-methylbenzaldehyde
- 3-Ethoxy-5-iodo-4-tert-butylbenzaldehyde
Comparison: Compared to similar compounds, 3-ethoxy-5-iodo-4-isopropylbenzaldehyde is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of the isopropyl group, in particular, can affect its steric properties and interactions with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C12H15IO2 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
3-ethoxy-5-iodo-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H15IO2/c1-4-15-11-6-9(7-14)5-10(13)12(11)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
HJJRNQQNDLDJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)C(C)C |
Origin of Product |
United States |
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